REACTION_CXSMILES
|
[CH2:1]([O:4][C:5](=[O:9])[C:6]([CH3:8])=[CH2:7])[CH:2]=[CH2:3].[Cl:10][SiH:11]([Cl:13])[Cl:12]>CCCCCC>[C:5]([O:4][CH2:1][CH2:2][CH2:3][Si:11]([Cl:13])([Cl:12])[Cl:10])(=[O:9])[C:6]([CH3:8])=[CH2:7]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(C(=C)C)=O
|
Name
|
|
Quantity
|
80.6 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
[SG]--S-
|
Quantity
|
0.397 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred an additional 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
There was added dropwise over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to provide 100 ppm platinum/SiH
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
There was obtained 47.7 grams of a clear, colorless oil upon concentration of the filtrate
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
Based on method of preparation, NMR
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCC[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |